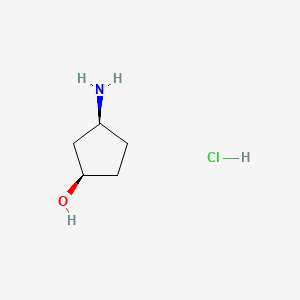

(1r,3s)-3-Aminocyclopentanol hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284248-73-2 | |

| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1r,3s)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of (1r,3s)-3-Aminocyclopentanol hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound. It is a chiral molecule with specific stereochemistry that is crucial for its application in pharmaceutical synthesis. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 93-96 °C | [1] |

| Boiling Point | No data available | N/A |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water. | [1] |

| Hydrogen Bond Donor Count | 3 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 0 | N/A |

| Topological Polar Surface Area | 46.3 Ų | N/A |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting). This range represents the melting point of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of this compound.

Materials:

-

This compound sample (5-25 mg)

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

-

5 mm NMR tubes

-

Pipettes and filtration medium (e.g., glass wool)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given its slight solubility, gentle warming or vortexing may be required to aid dissolution. DMSO-d₆ is often a good choice for hydrochloride salts.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of the molecule.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.

-

Assess the purity of the sample by looking for impurity peaks in both the ¹H and ¹³C spectra.

-

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound. This multi-step process involves key chemical transformations to achieve the desired stereochemistry and final salt form.

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: (1r,3s)-3-Aminocyclopentanol hydrochloride (CAS 1279032-31-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1r,3s)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

Chemical and Physical Properties

This compound is a white to light yellow powder.[1] It is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, most notably as an intermediate in the production of the antiretroviral drug Bictegravir.[2][3][4][5] The hydrochloride salt form enhances its stability and solubility, making it suitable for various laboratory and industrial applications.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1279032-31-3 | [3][6][7] |

| Molecular Formula | C5H12ClNO | [3][6][7] |

| Molecular Weight | 137.61 g/mol | [3][6][7] |

| Physical Property | Value | Source(s) |

| Appearance | White to off-white or light yellow solid/powder | [1][4] |

| Purity (typical) | ≥97.0% to >98% | [8][9][10] |

| Melting Point | 93-96°C (for the trans isomer) | [11][12] |

| Boiling Point | Data not available | [13] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [11][12] |

| Storage Conditions | Room temperature, under inert atmosphere | [11][12] |

Note: The melting point listed is for the trans isomer (CAS 124555-33-5) and may differ for the cis (1r,3s) isomer hydrochloride.

Synthesis Protocol

The following is a detailed multi-step experimental protocol for the synthesis of this compound, adapted from publicly available patent literature. This process involves a hetero Diels-Alder reaction, chiral separation using lipase, and subsequent reduction and deprotection steps.

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Methodology

Step 1: Synthesis of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

-

To a reaction vessel, add tert-butyl hydroxylamine carbonate, a catalyst such as copper (II) chloride, and a ligand like 2-ethyl-2-oxazoline in a suitable solvent.

-

Introduce cyclopentadiene to the reaction mixture.

-

The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero Diels-Alder reaction with cyclopentadiene.

-

Maintain the reaction at a controlled temperature (e.g., 20-30°C) until completion, monitored by a suitable analytical technique like TLC or GC.

-

Upon completion, work up the reaction mixture to isolate the crude product.

Step 2: Synthesis of cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester

-

Dissolve the product from Step 1 in a suitable solvent system, such as acetic acid.

-

Add a reducing agent, for example, zinc powder, to the solution.

-

This step selectively reduces the nitrogen-oxygen bond, leading to the ring-opened product.

-

Monitor the reaction for completion.

-

Isolate the product through appropriate workup and purification procedures.

Step 3: Chiral Resolution to Synthesize cis-(+)-N-[4-Hydroxyacetyl ester cyclopent-2-en-1-yl]carbamic acid tert-butyl ester

-

The racemic mixture from Step 2 is subjected to enzymatic chiral resolution.

-

Use a lipase, such as Novozym 435, in the presence of an acyl donor like vinyl acetate.

-

The enzyme selectively acetylates one of the enantiomers, allowing for their separation.

-

Separate the acetylated enantiomer from the unreacted enantiomer using techniques like column chromatography.

Step 4: Synthesis of (1R,3S)-3-carbamic acid tert-butyl ester-1-cyclopentyl-hydroxyacetyl ester

-

The desired enantiomer from Step 3 is hydrogenated to reduce the double bond in the cyclopentene ring.

-

A catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere.

-

The reaction is carried out in a suitable solvent until the uptake of hydrogen ceases.

-

Filter off the catalyst and concentrate the solution to obtain the saturated product.

Step 5: Synthesis of (1R,3S)-3-carbamic acid tert-butyl ester cyclopentanol

-

The acetyl group is removed under basic conditions.

-

Dissolve the product from Step 4 in a solvent like methanol.

-

Add a base, such as lithium hydroxide, to facilitate the deacetylation.

-

Monitor the reaction until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product.

Step 6: Synthesis of this compound

-

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.

-

Dissolve the product from Step 5 in a solvent such as isopropanol.

-

Add a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol or dioxane).[14]

-

The reaction is typically carried out at room temperature for several hours.[14]

-

The product, this compound, precipitates out of the solution.

-

Isolate the final product by filtration, wash with a suitable solvent like acetone, and dry under vacuum.[14] The purity of the final product can be assessed by gas chromatography (GC).[10][14]

Analytical Characterization

A complete set of analytical data (NMR, IR, MS) for this compound is not consistently available in the public domain. However, a certificate of analysis for the (1S,3R) stereoisomer shows that the structure is typically confirmed by ¹H NMR spectroscopy, and purity is determined by NMR.[8] For the target compound, it is expected that techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy would be used for full characterization.

Applications in Research and Development

This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents.[10] Its primary application is as a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[2][3][4][5] The stereochemistry of this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient. It is also used in the preparation of 6-aminopyridine-3-thiazoles for potential treatment of rheumatoid arthritis or psoriasis.[10]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is advised to avoid breathing dust and to wash hands thoroughly after handling.

This document is intended for informational purposes for a scientific audience and should be used in conjunction with a thorough review of the primary literature and safety data sheets before any experimental work is undertaken.

References

- 1. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. China Bictegravir intermediate this compound CAS:1279032-31-3 Manufacturers, Suppliers, Factory - Good Price - JINAN LEAD [leadpharmaceutical.com]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. (1R,3S)-3-aminocyclopentanol HCL/1279032-31-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. scribd.com [scribd.com]

- 6. This compound | CAS No- 1279032-31-3 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound|1279032-31-3--Nanjing Legend Pharmaceutical & Chemical Co., Ltd [legendpharm.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. 1279032-31-3 CAS Manufactory [m.chemicalbook.com]

- 10. This compound | 1279032-31-3 [chemicalbook.com]

- 11. This compound CAS#: 124555-33-5 [amp.chemicalbook.com]

- 12. This compound | 124555-33-5 [amp.chemicalbook.com]

- 13. 1279032-31-3|this compound|BLD Pharm [bldpharm.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol is a chiral molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane core, coupled with the stereochemical arrangement of its amino and hydroxyl functionalities, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The presence of two stereocenters in 3-aminocyclopentanol gives rise to four possible stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The cis isomers, (1S,3S) and (1R,3R), feature the amino and hydroxyl groups on the same face of the cyclopentane ring, while the trans isomers, (1R,3S) and (1S,3R), have these groups on opposite faces.[1]

The precise three-dimensional arrangement of these functional groups is critical, as it dictates the molecule's interactions with chiral biological targets such as enzymes and receptors.[1] Consequently, a specific stereoisomer may exhibit desired pharmacological activity, while others could be inactive or even elicit undesirable side effects.[1] A notable example of the importance of 3-aminocyclopentanol stereochemistry is the use of the (1R,3S) isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1][2] This guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of 3-aminocyclopentanol isomers.

Physicochemical and Spectroscopic Data of 3-Aminocyclopentanol Isomers

A thorough understanding of the distinct physicochemical and spectroscopic properties of each stereoisomer is fundamental for their identification, characterization, and quality control. The following tables summarize the available data for the four stereoisomers of 3-aminocyclopentanol. It is important to note that a complete dataset for all four isomers is not consistently available in the public domain, with the hydrochloride salts often being the characterized form due to their greater stability.

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers

| Property | (1S,3S)-3-aminocyclopentanol | (1R,3R)-3-aminocyclopentanol | (1R,3S)-3-aminocyclopentanol | (1S,3R)-3-aminocyclopentanol |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol [3] | 101.15 g/mol [4] | 101.15 g/mol |

| Stereochemistry | cis | cis | trans | trans |

| CAS Number | 946593-67-5 | 167298-58-0 | 1110772-05-8[4] | 1259436-59-3 (HCl salt) |

| Appearance | Data not available | Data not available | Oil[5] | Data not available |

| Solubility | Data not available | Data not available | Soluble in Ethanol[5] | Data not available |

Table 2: Spectroscopic Data for 3-Aminocyclopentanol Isomers (Hydrochloride Salts)

| Isomer | ¹H-NMR (D₂O, δ ppm) | ¹³C-NMR (Solvent, δ ppm) | Mass Spectrometry (m/z) |

| (1S,3S) | ~4.33 (m, 1H, CH-OH), ~3.6-3.7 (m, 1H, CH-NH₃⁺), 1.74–2.16 (m, cyclopentane protons)[1] | Data not available | Expected molecular ion (free base) at 101.15[1] |

| (1R,3R) | Data not available | Data not available | Data not available |

| (1R,3S) | 4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₃⁺), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H)[1] | Data not available | Data not available |

| (1S,3R) | Data not available | Data not available | Data not available |

Experimental Protocols

The stereoselective synthesis and efficient separation of the 3-aminocyclopentanol isomers are paramount for their application in research and drug development. The following sections detail representative experimental protocols.

Synthesis of 3-Aminocyclopentanol Isomers

The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be achieved through various strategies, including asymmetric synthesis and resolution of racemic mixtures.

1. General Strategy: Reduction of a 3-Aminocyclopentanone Precursor

A common approach to the 3-aminocyclopentanol core involves the reduction of a protected 3-aminocyclopentanone. This method typically yields a mixture of cis and trans diastereomers, which then require separation. The choice of reducing agent can influence the diastereoselectivity of the reaction.

-

Protocol:

-

Dissolve the N-protected 3-aminocyclopentanone in a suitable solvent (e.g., methanol, ethanol).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting mixture of cis and trans isomers can then be separated by column chromatography or chiral HPLC.

-

2. Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction

This patented method provides a route to the enantiomerically pure (1R,3S) isomer, a key intermediate for Bictegravir.[2][4]

-

Step 1: Hetero-Diels-Alder Reaction

-

In a reaction vessel under a nitrogen atmosphere, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst and a ligand such as 2-ethyl-2-oxazoline.[2]

-

Cyclopentadiene is then added to the reaction mixture to undergo an in-situ hetero-Diels-Alder reaction, forming the bicyclic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[2]

-

-

Step 2: Reductive Cleavage

-

The bicyclic adduct is then subjected to reductive cleavage of the nitrogen-oxygen bond, for example, using zinc powder in acetic acid.[2]

-

-

Step 3: Chiral Resolution

-

The resulting racemic amino alcohol is resolved using a lipase-catalyzed acylation with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.[2]

-

-

Step 4: Hydrogenation

-

The separated, desired enantiomer is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond in the cyclopentene ring.[2]

-

-

Step 5: Deprotection and Salt Formation

-

The protecting groups (e.g., acetyl and tert-butoxycarbonyl) are removed under appropriate conditions (e.g., alkaline hydrolysis for the acetyl group and acidic conditions for the Boc group).[2]

-

Finally, the product is treated with a solution of hydrogen chloride in a suitable solvent like isopropanol to form the stable this compound salt, which can be isolated by crystallization.[2][6]

-

Chiral Separation of 3-Aminocyclopentanol Isomers by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.

-

Protocol for Chiral HPLC Separation:

-

Chiral Stationary Phase: A polysaccharide-based column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is recommended.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic analytes like 3-aminocyclopentanol. A common starting mobile phase composition is n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable, as 3-aminocyclopentanol lacks a strong chromophore. Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Mass spectrometric (MS) detection can also be used for enhanced sensitivity and specificity.

-

Sample Preparation: Dissolve the mixture of 3-aminocyclopentanol isomers in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and perform isocratic elution with the chosen mobile phase. The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation and elution at distinct retention times.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the stereochemistry of 3-aminocyclopentanol isomers.

Caption: Relationship between the four stereoisomers of 3-aminocyclopentanol.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide on Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its stereochemistry and conformational preferences are crucial for its role in the synthesis of complex molecular architectures. This technical guide provides a detailed analysis of the structure and conformational landscape of this compound, drawing upon fundamental principles of stereochemistry and conformational analysis of substituted cyclopentane rings. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established principles and related studies to predict the most probable low-energy conformations. A thorough understanding of these structural nuances is paramount for its effective application in drug design and development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its rigid cyclopentane core, adorned with an amino and a hydroxyl group in a specific stereochemical arrangement, provides a well-defined three-dimensional structure that is essential for its utility in asymmetric synthesis. The hydrochloride salt form ensures stability and enhances solubility.

The biological activity and efficacy of molecules derived from this intermediate are intrinsically linked to their three-dimensional shape. Therefore, a comprehensive understanding of the conformational preferences of the (1R,3S)-3-aminocyclopentanol core is fundamental for rational drug design. This guide will delve into the structural intricacies of this molecule, focusing on the puckered nature of the cyclopentane ring and the spatial orientation of its functional groups.

Molecular Structure

The systematic IUPAC name for this compound is (1R,3S)-3-aminocyclopentan-1-ol hydrochloride. The "(1R,3S)" designation indicates the absolute configuration at the two chiral centers, C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This corresponds to a trans relationship between the hydroxyl and amino substituents. In the hydrochloride salt, the amino group is protonated to form an ammonium cation (-NH3+), which forms an ionic bond with the chloride anion (Cl-).

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Chiral Centers | C1 (R), C3 (S) |

| Stereochemical Relationship | trans |

| Functional Groups | Hydroxyl (-OH), Ammonium (-NH₃⁺) |

Conformational Analysis of the Cyclopentane Ring

Contrary to a planar representation, the cyclopentane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of C-H bonds on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations. The two most common low-energy conformations for a monosubstituted or 1,3-disubstituted cyclopentane are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) conformations.

-

Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope.

-

Twist (Half-Chair) Conformation: Three carbon atoms are coplanar, with the other two puckered on opposite sides of the plane.

These conformations are not rigid and can readily interconvert through a low-energy process known as pseudorotation.

For a 1,3-disubstituted cyclopentane like (1R,3S)-3-aminocyclopentanol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions in these puckered conformations. The relative stability of the conformers is determined by a balance of steric hindrance and intramolecular interactions.

Predicted Conformations of this compound

In the absence of specific experimental data from X-ray crystallography or detailed NMR studies for this compound, we can predict the most stable conformations based on established principles of conformational analysis. The primary factors influencing the conformational equilibrium will be:

-

Steric Hindrance: Minimizing steric clashes between the substituents and the hydrogen atoms on the ring. Generally, substituents prefer to occupy the less sterically hindered pseudo-equatorial positions.

-

Intramolecular Hydrogen Bonding: The presence of a hydrogen bond donor (-OH and -NH₃⁺) and a hydrogen bond acceptor (the oxygen of the -OH group and the chloride anion) allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Given the trans relationship of the substituents, the two primary conformational possibilities involve placing the -OH and -NH₃⁺ groups in either diequatorial or diaxial-like positions.

The Di-pseudo-equatorial Conformation

In this conformation, both the hydroxyl and the ammonium groups occupy pseudo-equatorial positions. This arrangement is generally favored as it minimizes steric interactions with the rest of the ring. This would likely be the most stable conformation in the absence of other stabilizing interactions.

The Di-pseudo-axial Conformation

This conformation places both substituents in pseudo-axial positions. While sterically less favorable than the di-pseudo-equatorial arrangement, this conformation could be stabilized by a strong intramolecular hydrogen bond between the axial hydroxyl group and the axial ammonium group. The formation of a six-membered ring-like structure through this hydrogen bond could potentially overcome the steric strain.

Role of the Hydrochloride

The protonation of the amino group to an ammonium group (-NH₃⁺) introduces a positive charge and enhances its hydrogen bond donating capacity. The chloride counter-ion can also participate in hydrogen bonding. The overall conformational preference in the solid state and in solution will be a complex interplay of these intramolecular and intermolecular interactions.

Experimental Protocols for Conformational Analysis

To definitively determine the conformational preferences of this compound, the following experimental techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: High-resolution ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial.

-

Data Analysis:

-

Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants can provide information about the dihedral angles between them, which in turn helps to define the ring's pucker and the orientation of the substituents.

-

NOESY: Through-space correlations observed in a NOESY experiment can provide distance constraints between protons, helping to distinguish between different spatial arrangements of the substituents and the ring. For instance, strong NOEs between pseudo-axial protons on C1, C3, and C5 would support a conformation with those protons in close proximity.

-

Single-Crystal X-ray Crystallography

-

Protocol: A suitable single crystal of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays.

-

Data Analysis: The diffraction pattern is used to solve the crystal structure, providing precise atomic coordinates. This would yield definitive information on:

-

Bond lengths and bond angles.

-

The exact conformation of the cyclopentane ring in the solid state.

-

The orientation of the hydroxyl and ammonium groups.

-

The presence and geometry of any intramolecular and intermolecular hydrogen bonds involving the substituents and the chloride ion.

-

Computational Modeling

-

Protocol: Molecular mechanics or quantum mechanics calculations would be performed to explore the potential energy surface of the molecule. Different starting geometries corresponding to various envelope and twist conformations would be optimized to find the lowest energy conformers.

-

Data Analysis: The calculations would provide:

-

The relative energies of the different stable conformations.

-

Predicted geometric parameters (bond lengths, angles, dihedral angles) for each conformer.

-

The theoretical vibrational frequencies, which can be compared with experimental IR or Raman spectra.

-

Visualization of Conformational Logic

The logical workflow for determining the preferred conformation of this compound can be visualized as follows:

Caption: Workflow for determining the conformation of this compound.

Conclusion

While a definitive experimental structure of this compound is not publicly available, a thorough analysis based on established principles of conformational analysis allows for reasoned predictions of its preferred three-dimensional structure. The cyclopentane ring will adopt a puckered conformation, and the relative orientation of the hydroxyl and ammonium groups will be dictated by a fine balance between minimizing steric hindrance and maximizing stabilizing intramolecular hydrogen bonding. The di-pseudo-equatorial conformation is expected to be a major contributor to the conformational equilibrium, although a di-pseudo-axial conformation stabilized by an intramolecular hydrogen bond cannot be ruled out. For drug development professionals, it is crucial to consider this conformational flexibility when designing molecules that incorporate this important chiral building block. Further experimental and computational studies are warranted to provide a more quantitative understanding of the conformational landscape of this molecule.

Spectroscopic Analysis of (1r,3s)-3-Aminocyclopentanol Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (1r,3s)-3-Aminocyclopentanol hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Structure and Properties

This compound is a chiral organic compound with the molecular formula C₅H₁₂ClNO. Its structure consists of a five-membered cyclopentane ring substituted with an amino group and a hydroxyl group in a trans configuration. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol CAS Number: 1279032-31-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its corresponding free base, (1R,3S)-3-amino-1-cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of (1R,3S)-3-amino-1-cyclopentanol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.28 - 4.32 | m | 1H | H-1 (CH-OH) |

| 3.61 - 3.67 | m | 1H | H-3 (CH-NH₂) |

| 2.13 - 2.21 | m | 1H | Cyclopentane-H |

| 2.02 - 2.11 | m | 1H | Cyclopentane-H |

| 1.70 - 1.86 | m | 3H | Cyclopentane-H |

| 1.60 - 1.66 | m | 1H | Cyclopentane-H |

Note: The provided data is for the free base in D₂O. The hydrochloride salt in a deuterated solvent like DMSO-d₆ would show characteristic shifts for the ammonium (-NH₃⁺) and hydroxyl (-OH) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, ammonium, and aliphatic C-H groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 (broad) | O-H | Stretching |

| ~3000-2800 (broad) | N-H (from -NH₃⁺) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1600 | N-H | Bending |

| ~1080 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 102.1 | [M+H]⁺ of the free base (C₅H₁₁NO) |

| 85.1 | [M+H - NH₃]⁺ |

| 84.1 | [M+H - H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for data collection.

-

Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal as an internal reference.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet is first recorded and subsequently subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Spectroscopic analysis workflow.

Navigating the Solubility Landscape of (1r,3s)-3-Aminocyclopentanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (1r,3s)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis, notably in the development of antiviral medications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of qualitative solubility findings, a detailed, generalized experimental protocol for determining precise solubility, and a visual representation of the experimental workflow.

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a range of common organic solvents is not extensively documented. However, qualitative assessments indicate limited solubility in select solvents. The free base form, (1R,3S)-3-Amino-cyclopentanol, has been reported as soluble in ethanol.[1][2] For the hydrochloride salt, the available information suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.

Table 1: Qualitative Solubility of (1r,3s)-3-Aminocyclopentanol and its Hydrochloride Salt

| Compound | Solvent | Solubility |

| (1R,3S)-3-Amino-cyclopentanol (Free Base) | Ethanol | Soluble |

| This compound | DMSO | Slightly Soluble |

| This compound | Methanol | Slightly Soluble |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol, based on the equilibrium shake-flask method, is recommended. This method is a standard approach for determining the thermodynamic solubility of a compound.[3][4][5]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a pharmaceutical intermediate.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Application in Synthesis

This compound is a crucial chiral building block, particularly in the synthesis of the anti-HIV drug Bictegravir.[6] The synthesis of this intermediate often involves multiple steps, including asymmetric reactions to establish the desired stereochemistry. For instance, one synthetic route involves a hetero Diels-Alder reaction followed by reduction and resolution steps.[7] The final step typically involves forming the hydrochloride salt in a suitable solvent like isopropanol, where the product may crystallize upon cooling.[7][8] Understanding the solubility of this intermediate is therefore critical for optimizing reaction conditions, purification, and crystallization processes to ensure high yield and purity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,3S)-3-Aminocyclopentanol hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry. Its unique stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group in a trans configuration on a cyclopentane ring, make it an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 1279032-31-3 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to pale yellow solid | |

| Melting Point | 93-96°C | |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water | [3] |

| Storage | Inert atmosphere, Room Temperature |

The Stereochemical Importance in Drug Design

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. (1R,3S)-3-Aminocyclopentanol possesses two chiral centers, leading to four possible stereoisomers. The (1R,3S) and (1S,3R) isomers are a pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1R,3R) and (1S,3S) isomers are a cis pair of enantiomers.

The therapeutic efficacy of many drugs is often attributed to a single enantiomer, with the other being inactive or even contributing to undesirable side effects. The defined stereochemistry of this compound allows for the synthesis of enantiomerically pure drug candidates, thereby optimizing their pharmacological profile. A prime example of its significance is its role as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[4][5]

Synthetic Methodologies

The enantioselective synthesis of this compound is a key area of research, with several innovative methods being developed to achieve high yields and optical purity. These methods can be broadly categorized into chemical and enzymatic approaches.

Enzymatic Resolution and Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases and alcohol dehydrogenases, can be employed to achieve high enantiomeric excess (ee).

A notable enzymatic approach involves the asymmetric reduction of a prochiral ketone precursor.[5] Another effective strategy is the kinetic resolution of a racemic intermediate using a lipase, which selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer.[4]

The following table summarizes the quantitative data from a reported enzymatic synthesis route.[4]

| Step No. | Reaction Step | Key Reagents/Enzyme | Solvent | Yield | Enantiomeric Excess (ee) |

| 3 | Enzymatic Resolution of (±)-intermediate | Lipozyme40086 | Methylene Chloride | 41% | >99% |

| 6 | Deprotection and Hydrochloride Salt Formation | Acetyl chloride | Isopropanol | 80% | - |

Chemo-catalytic Synthesis

Traditional chemical methods, often involving chiral catalysts or auxiliaries, remain a cornerstone in the synthesis of this compound. One prominent route involves a hetero-Diels-Alder reaction to construct the cyclopentane ring with the desired stereochemistry, followed by a series of transformations to yield the final product.[4]

Below is a summary of a chemo-catalytic synthesis with reported yields.[6]

| Reaction Step | Key Reagents | Solvent | Yield | Purity by GC |

| Deprotection and Hydrochloride Salt Formation | Pivaloyl chloride, Isopropanol | Isopropanol | 69.8% (overall) | 99.75% |

| Boc Deprotection | HCl in Dioxane | Dioxane | 95% | - |

Experimental Protocols

This section provides a detailed experimental protocol for a six-step synthesis of this compound, based on a patented method.[4]

Step 1: Hetero-Diels-Alder Reaction

-

Under the catalysis of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.), tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate.

-

This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene (1.5-2.0 eq.) to obtain cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

-

The reaction is carried out at a temperature of 20-30 °C.

Step 2: Reductive Ring Opening

-

The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system.

Step 3: Enzymatic Resolution

-

The resulting racemic alcohol is dissolved in methylene chloride.

-

Vinyl acetate (5 equiv.) and Lipozyme40086 are added, and the mixture is stirred at room temperature (25 °C) for 48 hours.

-

The enzyme is removed by filtration, and the product, cis-(+)-N-[4-Hydroxyacetyl ester cyclopent-2-en-1-yl]carbamic acid tert-butyl ester, is purified by silica gel column chromatography.

Step 4: Double Bond Reduction

-

The double bond in the cyclopentene ring is reduced by palladium on carbon (Pd/C) catalyzed hydrogenation.

Step 5: Deacetylation

-

The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol.

Step 6: Deprotection and Hydrochloride Salt Formation

-

An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.).

-

The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution.

-

The reaction is stirred at room temperature (25 °C) for 12 hours.

-

The system is cooled to 0 °C to induce crystallization.

-

The resulting white solid is collected by filtration to give this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the chemo-enzymatic synthesis of this compound.

Caption: Chemo-enzymatic synthesis of this compound.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, high-value pharmaceutical molecules. The development of efficient and stereoselective synthetic routes, particularly those employing biocatalysis, has made this crucial intermediate more accessible for drug discovery and development programs. As the demand for enantiomerically pure therapeutics continues to grow, the importance of synthons like this compound in shaping the future of medicine is undeniable.

References

- 1. This compound | 1279032-31-3 [chemicalbook.com]

- 2. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

The Core Mechanisms of Aminocyclopentanol Derivatives: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions and cellular pathways targeted by aminocyclopentanol derivatives, providing a foundational understanding for drug discovery and development.

Introduction: Aminocyclopentanol derivatives represent a versatile class of small molecules with a wide spectrum of biological activities, positioning them as promising candidates in therapeutic development. Their structural scaffold allows for diverse chemical modifications, leading to compounds with potent inhibitory effects against various enzymes and cellular processes. This technical guide delves into the core mechanisms of action of these derivatives, focusing on their roles as anticancer, antiviral, and enzyme-inhibiting agents. We will explore the specific molecular targets, the signaling pathways they modulate, and provide detailed experimental methodologies for assessing their activity.

Anticancer Activity: Targeting Key Cellular Processes

While the precise signaling pathways for many aminocyclopentanol derivatives in cancer are still under active investigation, a significant body of research points towards their ability to inhibit steroid-metabolizing enzymes and induce apoptosis.

Inhibition of Aldo-Keto Reductase (AKR) Family Enzymes

A key mechanism of action for certain aminocyclopentanol derivatives in hormone-dependent cancers is the inhibition of aldo-keto reductase (AKR) enzymes, particularly AKR1C1 and AKR1C3.[1] These enzymes are crucial in the biosynthesis of androgens and estrogens, which can drive the proliferation of cancer cells in tissues such as the prostate and breast. By inhibiting these enzymes, aminocyclopentanol derivatives can disrupt hormonal signaling and impede tumor growth.

Quantitative Data on AKR1C1 and AKR1C3 Inhibition:

| Compound Class | Target Enzyme | IC50 / Ki | Notes | Reference |

| Cyclopentane Derivatives | AKR1C1, AKR1C3 | Low micromolar range | Selective inhibitors were identified. | [1] |

| Phenolic AKR1C3 inhibitor 1 | AKR1C3 | IC50 = 110 nM | 127-fold selectivity over AKR1C2. | [2] |

| Biphenyl derivative 3 | AKR1C3 | IC50 = 43 nM | >2300-fold selectivity over AKR1C2. | [2] |

| 5-(4,5-dimethylfuran-2-carboxamido)-salicylic acid | AKR1C3 | Ki = 82 µM | Selective inhibitor. | [3] |

| 3-aminobenzoic acids | AKR1C3 | Ki = 77-144 µM | Selective inhibitors. | [3] |

Experimental Protocol: AKR1C Inhibition Assay

A common method to determine the inhibitory activity of compounds against AKR1C enzymes involves a spectrophotometric assay.

-

Reagents:

-

Recombinant human AKR1C1 or AKR1C3 enzyme

-

NADPH (cofactor)

-

Substrate (e.g., S-tetralol for AKR1C1, 1-acenaphthenol for AKR1C3)

-

Phosphate buffer (pH 7.4)

-

Test compounds (aminocyclopentanol derivatives) dissolved in DMSO

-

-

Procedure:

-

The reaction is initiated by adding the enzyme to a reaction mixture containing buffer, NADPH, substrate, and the test compound at various concentrations.

-

The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The initial reaction rates are calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Induction of Apoptosis

Several studies suggest that aminocyclopentanol derivatives can induce programmed cell death, or apoptosis, in cancer cells. While the specific upstream signaling pathways are not fully elucidated for this class of compounds, the general mechanism of apoptosis induction often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

-

Cell Culture:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

-

Treatment:

-

Cells are treated with various concentrations of the aminocyclopentanol derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

-

Antiviral Activity: Inhibiting Viral Replication

Aminocyclopentanol derivatives have shown promise as antiviral agents, particularly against influenza viruses, by targeting the viral neuraminidase enzyme.

Inhibition of Neuraminidase

Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, aminocyclopentanol derivatives can prevent the spread of the virus to other cells.

Quantitative Data on Neuraminidase Inhibition:

| Compound | Virus Strain(s) | EC50 (µM) | Reference |

| RWJ-270201 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B) | [4] |

| BCX-1827 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B) | [4] |

| BCX-1898 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B) | [4] |

| BCX-1923 | Influenza A (H1N1, H3N2, H5N1), Influenza B | ≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B) | [4] |

| Diethylamide derivative | Influenza A Neuraminidase | IC50 = 0.015-0.080 µM | [5] |

| Dipropylamide derivative | Influenza A Neuraminidase | IC50 = 0.015-0.080 µM | [5] |

Experimental Protocol: Viral Replication Assay (CPE Inhibition)

A common method to assess the antiviral activity of compounds is the cytopathic effect (CPE) inhibition assay.

-

Cell Culture:

-

Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) are seeded in 96-well plates.

-

-

Infection and Treatment:

-

Cells are infected with a specific virus at a known multiplicity of infection (MOI).

-

Immediately after infection, the cells are treated with various concentrations of the aminocyclopentanol derivatives.

-

-

Incubation:

-

The plates are incubated for a period that allows for viral replication and the development of CPE (e.g., 2-4 days). CPE refers to the structural changes in host cells caused by viral invasion.

-

-

CPE Assessment:

-

The extent of CPE is observed and scored microscopically.

-

Alternatively, cell viability can be quantified using assays like the neutral red uptake assay or MTT assay.

-

-

EC50 Determination:

-

The effective concentration 50 (EC50), the concentration of the compound that inhibits viral CPE by 50%, is calculated from the dose-response curve.

-

Glycosidase Inhibition

Aminocyclopentanol derivatives can act as mimics of the natural sugar substrates of glycosidase enzymes. This mimicry allows them to bind to the active site of these enzymes and inhibit their activity. Glycosidases are involved in numerous biological processes, and their inhibition has therapeutic potential in areas such as diabetes and viral infections.

Quantitative Data on Glycosidase Inhibition:

| Compound | Target Enzyme | Ki / IC50 | Reference |

| (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | β-galactosidase | Ki = 3.0 x 10-6 M | [6] |

| β-glucosidase | Ki = 1.5 x 10-7 M | [6] | |

| α-galactosidase | Ki = 2.3 x 10-5 M | [6] | |

| α-glucosidase | IC50 = 1.0 x 10-4 M | [6] |

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds (aminocyclopentanol derivatives)

-

Sodium carbonate (to stop the reaction)

-

-

Procedure:

-

The enzyme and the test compound are pre-incubated in the buffer.

-

The reaction is initiated by the addition of the pNPG substrate.

-

The mixture is incubated at 37°C.

-

The reaction is stopped by adding sodium carbonate.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Conclusion

Aminocyclopentanol derivatives have emerged as a compelling class of molecules with diverse and potent biological activities. Their mechanisms of action, primarily centered around enzyme inhibition and the induction of apoptosis, offer multiple avenues for therapeutic intervention in cancer, viral infections, and other diseases. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising chemical scaffold. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to enable more targeted drug design and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 5. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Aminocyclopentanol Compounds

Abstract: The aminocyclopentanol framework represents a pivotal structural motif in modern organic chemistry and drug development. Its rigid, five-membered carbocyclic ring, adorned with both amino and hydroxyl functionalities, provides a versatile chiral scaffold for the synthesis of complex molecular architectures. This guide delves into the historical evolution of synthetic methodologies for aminocyclopentanol compounds, from early racemic preparations to sophisticated asymmetric and chemoenzymatic strategies. It details key experimental protocols, presents quantitative data for prominent derivatives, and explores their critical applications as chiral building blocks in the pharmaceutical industry, most notably in the development of antiviral therapeutics.

Introduction: The Strategic Importance of the Aminocyclopentanol Core

The cyclopentane ring is a common feature in a multitude of biologically active natural products and synthetic molecules. The introduction of amino and hydroxyl groups onto this carbocyclic scaffold creates the aminocyclopentanol core, a structure of significant interest to medicinal chemists. This bifunctional nature, combined with the stereochemical possibilities arising from its chiral centers, makes it an invaluable building block in asymmetric synthesis.[1] The rigid cyclopentane framework serves as a precise scaffold, positioning the reactive amino and hydroxyl groups in specific three-dimensional orientations, which is crucial for probing the binding sites of enzymes and receptors.[1] This has led to their application in the synthesis of carbocyclic nucleoside analogues, which exhibit promising antiviral and antitumor activities by replacing the furanose sugar ring of natural nucleosides with the more metabolically stable cyclopentane ring.[1]

The Evolution of Synthetic Strategies

The history of aminocyclopentanol synthesis is a story of increasing sophistication in controlling stereochemistry. Early methods often resulted in racemic mixtures, which required challenging chiral resolution steps. Modern approaches, however, are designed to be highly stereoselective, yielding enantiomerically pure compounds directly.

Early Synthetic Efforts and Racemic Routes

Initial syntheses of aminocyclopentanols often began with achiral starting materials like 2-cyclopentenone.[2] These routes typically involved reactions such as azide addition followed by reduction, but they lacked stereocontrol, producing mixtures of isomers that were difficult to separate and of limited use for pharmaceutical applications where a single stereoisomer is often required for the desired biological activity.[1][2]

Asymmetric and Chemoenzymatic Synthesis

The demand for enantiomerically pure aminocyclopentanols spurred the development of advanced synthetic methods. Key strategies that have emerged include:

-

Enantioselective Reduction: A common route involves the asymmetric reduction of a protected 3-aminocyclopentanone precursor. The choice of reducing agent and chiral catalyst is paramount in determining the stereochemical outcome.[1]

-

Chiral Auxiliaries: Asymmetric synthesis can be achieved by using chiral auxiliaries derived from compounds like carboxylic acids and hydroxylamine. These auxiliaries guide the stereochemical course of reactions and are later removed to yield the chiral product.[1][3]

-

Enzyme-Catalyzed Reactions: Biocatalysis has become a powerful tool. Lipases, for example, can be used for the kinetic resolution of racemic aminocyclopentanol precursors with high efficiency.[4] Similarly, engineered ω-transaminases can produce specific isomers, such as the (1S,3S) form, with over 99% enantiomeric excess from a prochiral ketone.[1]

-

Asymmetric Cycloaddition Reactions: The catalytic asymmetric Diels-Alder reaction is a cornerstone of modern organic synthesis.[1] A notable advancement in aminocyclopentanol synthesis is the hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ, followed by stereoselective transformations to construct the desired chiral centers.[3][5]

-

Ruthenium-Catalyzed Ring-Opening: An alternative pathway involves the ruthenium-catalyzed ring-opening of a bicyclic precursor, such as a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene derivative, with an amine to yield cis-aminocyclopentenol structures, which can then be reduced to the saturated aminocyclopentanol.[1]

Caption: Workflow of modern asymmetric synthesis routes to aminocyclopentanols.

Key Aminocyclopentanol Derivatives and Properties

Aminocyclopentanol possesses two chiral centers, giving rise to four stereoisomers.[1] The cis and trans relationships between the amino and hydroxyl groups, along with their absolute configurations (R/S), define their unique properties and applications. The (1R,3S) isomer, for example, is a well-known key intermediate in the synthesis of the anti-HIV drug Bictegravir.[3][5]

| Property | (1R,3S)-3-Aminocyclopentanol | (1R,3R)-3-Aminocyclopentanol |

| Synonyms | cis-3-Aminocyclopentanol | trans-3-Aminocyclopentanol |

| CAS Number | 1110772-05-8[6] | 167298-58-0[7] |

| Molecular Formula | C₅H₁₁NO[8] | C₅H₁₁NO[7] |

| Molecular Weight | 101.15 g/mol [8] | 101.15 g/mol [7] |

| Boiling Point | 179 °C[9] | Not available |

| Density | 1.084 g/cm³[9] | Not available |

| Flash Point | 62 °C[9] | Not available |

| IUPAC Name | cis-(1R,3S)-3-aminocyclopentan-1-ol[8] | trans-(1R,3R)-3-aminocyclopentan-1-ol[7] |

| InChIKey | YHFYRVZIONNYSM-CRCLSJGQSA-N[8] | YHFYRVZIONNYSM-RFZPGFLSSA-N[7] |

| Canonical SMILES | C1C--INVALID-LINK--O[8] | C1C--INVALID-LINK--O[7] |

Experimental Protocols for Key Syntheses

The following protocols are representative of modern synthetic approaches to specific aminocyclopentanol stereoisomers, adapted from published patent literature.

Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol via Hetero-Diels-Alder Reaction[5]

This route provides the target compound through a novel and efficient multi-step process.

-

Step 1: In situ Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate in the presence of a catalyst (e.g., copper chloride, 0.1-0.2 eq.) and a ligand (2-ethyl-2-oxazoline, 0.1-0.2 eq.). This reactive intermediate undergoes an in situ hetero-Diels-Alder reaction with cyclopentadiene (1.5-2.0 eq.) at 20-30 °C to yield the bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

-

Step 2: Reductive Ring Opening: The nitrogen-oxygen bond of the adduct is selectively reduced using a zinc powder-acetic acid system.

-

Step 3: Enzymatic Chiral Resolution: The resulting racemic alcohol is subjected to chiral resolution catalyzed by a lipase (e.g., Novozym 435) in the presence of vinyl acetate. This step selectively acetylates one enantiomer.

-

Step 4: Hydrogenation: The double bond in the resolved, acetylated intermediate is reduced via hydrogenation over a palladium on carbon (Pd/C) catalyst.

-

Step 5: Deprotection (Deacetylation): The acetyl group is removed under alkaline conditions using lithium hydroxide in methanol.

-

Step 6: Deprotection (Boc Removal) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed, and the hydrochloride salt is formed in situ using a solution of hydrogen chloride in isopropanol (prepared from acetyl chloride and isopropanol) to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.

Protocol: Synthesis of cis-3-Aminocyclopentanol Hydrochloride[2]

This method utilizes a cycloaddition reaction followed by a one-pot reduction.

-

Step 1: Preparation of Intermediate A (N-carbobenzoxy hydroxylamine): Benzyloxycarbonyl chloride and hydroxylamine hydrochloride (1:2 to 1:2.5 molar ratio) are dissolved in dichloromethane and reacted for 10-16 hours at room temperature. The organic phase is washed, dried, and concentrated. The crude product is recrystallized to obtain the intermediate.

-

Step 2: Preparation of Intermediate B (Cycloaddition Product): Intermediate A and freshly distilled cyclopentadiene are dissolved in dichloromethane. Sodium periodate and tetrabutylammonium bromide are added, and the mixture is reacted for 4-6 hours at 0-5 °C to yield the cycloaddition product.

-

Step 3: Reductive Ring Opening and Deprotection: The cycloaddition product (Intermediate B) is dissolved in methanol with a catalyst (e.g., Pd/C). Hydrogen gas is introduced to 50 Psi at room temperature, and the reaction proceeds for 10-15 hours. This single step achieves both the ring opening and the removal of the carbobenzoxy (Cbz) protecting group to yield the crude aminocyclopentanol.

-

Step 4: Salt Formation and Crystallization: The crude product is treated with a solution of hydrogen chloride to form the hydrochloride salt, which is then crystallized to yield high-purity cis-3-amino-cyclopentanol hydrochloride.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary utility of enantiopure aminocyclopentanols is as chiral building blocks for the synthesis of high-value, complex molecules, particularly pharmaceuticals.[1]

-

Antiviral Agents: The most prominent application is in the synthesis of the HIV integrase inhibitor Bictegravir. The (1R,3S)-3-aminocyclopentanol core is a crucial intermediate that establishes the required stereochemistry in the final drug molecule.[3][5]

-

Carbocyclic Nucleosides: These compounds are used as scaffolds to attach various nucleobases.[1] The resulting carbocyclic nucleoside analogues are investigated for antiviral activity against viruses such as vaccinia and cowpox, as well as for potential antitumor properties.[1]

-

Catalysis and Organic Synthesis: Chiral aminocyclopentanol derivatives are evaluated as potential ligands for chiral catalysts in asymmetric reactions, such as the Henry reaction and asymmetric transfer hydrogenation.[4]

Biological Activity and Mechanism of Action

The aminocyclopentanol core itself is not typically the pharmacologically active agent. Instead, it serves as a rigid and stereochemically defined scaffold. The biological activity arises from the final molecule constructed upon this scaffold.

For instance, in the case of Bictegravir, the aminocyclopentanol-derived portion of the molecule helps to correctly orient the functional groups that chelate magnesium ions in the active site of the HIV integrase enzyme. This binding action blocks the strand transfer step of viral DNA integration into the host cell's genome, thereby halting viral replication. Therefore, the "mechanism of action" is not a classical signaling pathway but rather a direct enzymatic inhibition, a process critically enabled by the stereochemistry of the aminocyclopentanol building block.

Caption: Logical relationship from chiral core to therapeutic action.

Conclusion

The journey of aminocyclopentanol compounds from academic curiosities to indispensable components in life-saving medicines highlights the progress in synthetic organic chemistry. The development of stereoselective and efficient synthetic routes has unlocked their potential, enabling the creation of complex drugs with high precision. As synthetic methodologies continue to improve, particularly in the realm of biocatalysis and green chemistry, the role of the aminocyclopentanol core as a privileged scaffold in drug discovery is set to expand further, promising new therapeutic agents for a range of diseases.

References

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]